molecular formula C11H8BrNO2 B6253982 2-(bromomethyl)-1-nitronaphthalene CAS No. 76636-03-8

2-(bromomethyl)-1-nitronaphthalene

Cat. No.: B6253982
CAS No.: 76636-03-8
M. Wt: 266.1
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Description

2-(Bromomethyl)-1-nitronaphthalene is an organic compound that belongs to the class of naphthalene derivatives It is characterized by the presence of a bromomethyl group (-CH2Br) and a nitro group (-NO2) attached to the naphthalene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(bromomethyl)-1-nitronaphthalene typically involves a multi-step process. One common method starts with the nitration of naphthalene to form 1-nitronaphthalene. This is followed by a bromination reaction to introduce the bromomethyl group. The reaction conditions often involve the use of bromine or N-bromosuccinimide (NBS) as the brominating agents in the presence of a radical initiator .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and advanced purification techniques to ensure the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

2-(Bromomethyl)-1-nitronaphthalene undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromomethyl group can be substituted by nucleophiles such as amines, thiols, or alkoxides.

    Reduction Reactions: The nitro group can be reduced to an amine group using reducing agents like hydrogen gas in the presence of a catalyst or metal hydrides.

    Oxidation Reactions: The compound can undergo oxidation reactions, although these are less common compared to substitution and reduction reactions.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium methoxide or potassium thiolate in polar solvents.

    Reduction: Catalytic hydrogenation using palladium on carbon or metal hydrides like lithium aluminum hydride.

    Oxidation: Strong oxidizing agents such as potassium permanganate or chromium trioxide.

Major Products Formed

    Substitution: Formation of derivatives like 2-(aminomethyl)-1-nitronaphthalene.

    Reduction: Formation of 2-(bromomethyl)-1-aminonaphthalene.

    Oxidation: Formation of oxidized naphthalene derivatives.

Scientific Research Applications

2-(Bromomethyl)-1-nitronaphthalene has several applications in scientific research:

    Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicinal Chemistry: Potential precursor for the synthesis of pharmacologically active compounds.

    Material Science: Utilized in the preparation of polymers and advanced materials with specific properties.

    Chemical Biology: Employed in the study of biochemical pathways and molecular interactions.

Mechanism of Action

The mechanism of action of 2-(bromomethyl)-1-nitronaphthalene in chemical reactions involves the reactivity of the bromomethyl and nitro groups. The bromomethyl group is highly reactive towards nucleophiles, facilitating substitution reactions. The nitro group can undergo reduction to form amines, which can further participate in various chemical transformations. The molecular targets and pathways involved depend on the specific reactions and applications being studied.

Comparison with Similar Compounds

Similar Compounds

  • 2-(Chloromethyl)-1-nitronaphthalene
  • 2-(Iodomethyl)-1-nitronaphthalene
  • 2-(Bromomethyl)-1-aminonaphthalene

Uniqueness

2-(Bromomethyl)-1-nitronaphthalene is unique due to the combination of the bromomethyl and nitro groups, which confer distinct reactivity patterns. Compared to its analogs, the bromomethyl group provides a balance of reactivity and stability, making it a versatile intermediate in organic synthesis. The presence of the nitro group also allows for further functionalization through reduction or substitution reactions, enhancing its utility in various chemical applications.

Properties

CAS No.

76636-03-8

Molecular Formula

C11H8BrNO2

Molecular Weight

266.1

Purity

95

Origin of Product

United States

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